molecular formula C10H16N2O B6264526 5-(2-cyclopentylethyl)-1,2-oxazol-3-amine CAS No. 1493836-08-0

5-(2-cyclopentylethyl)-1,2-oxazol-3-amine

Cat. No.: B6264526
CAS No.: 1493836-08-0
M. Wt: 180.2
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Description

5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-cyclopentylethyl)-1,2-oxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopentylethanamine with a suitable oxazole precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce more saturated heterocycles .

Scientific Research Applications

5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-cyclopentylethyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Cyclopentylethyl)-1,2-oxazol-3-amine is unique due to its specific combination of the cyclopentylethyl group and the oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

1493836-08-0

Molecular Formula

C10H16N2O

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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